

An In-depth Technical Guide to Thiazolidine Derivatives

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)thiourea

Cat. No.: B188629

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Disclaimer: The provided CAS number, 2293-07-4, corresponds to (4-Methoxyphenyl)thiourea. [1][2][3] However, the request for an in-depth technical guide with a focus on experimental protocols and biological pathways suggests a likely interest in a more functionally diverse class of compounds, such as thiazolidine derivatives. This guide will, therefore, focus on a representative and well-studied class of thiazolidine compounds: 1,3-thiazolidin-4-ones. These compounds are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the properties, synthesis, and characterization of 1,3-thiazolidin-4-one derivatives.

Core Properties of 1,3-Thiazolidin-4-one Derivatives

The 1,3-thiazolidin-4-one core is a versatile scaffold in medicinal chemistry.[6][8] Its structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse physicochemical and biological properties. A general structure of a 5-arylidene-1,3-thiazolidin-4-one is presented below.

Physicochemical Properties

The properties of 1,3-thiazolidin-4-one derivatives can vary significantly based on their substitution patterns. The following table summarizes general properties for a representative

derivative, (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which has been identified as a potent inhibitor of protein kinase DYRK1A.[9]

Property	Value	Reference
Molecular Formula	C10H7NO2S2	[9]
Molecular Weight	237.3 g/mol	[9]
Appearance	Solid	[9]
IC50 (DYRK1A)	0.028 μ M	[9]

Experimental Protocols

Synthesis of 5-Arylidene-1,3-Thiazolidin-4-one Derivatives

A common and effective method for the synthesis of 5-arylidene-1,3-thiazolidin-4-ones is the Knoevenagel condensation of 1,3-thiazolidin-4-one with various aromatic aldehydes.[10]

Materials:

- 1,3-Thiazolidin-4-one
- Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
- Piperidine (catalyst)
- Ethanol (solvent)
- Glacial acetic acid

Procedure:

- A mixture of 1,3-thiazolidin-4-one (10 mmol), the aromatic aldehyde (10 mmol), and a catalytic amount of piperidine (0.5 mL) in ethanol (50 mL) is prepared.
- A few drops of glacial acetic acid are added to the mixture.

- The reaction mixture is refluxed for 4-6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.
- The precipitated solid is filtered, washed with cold ethanol, and dried.
- The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-arylidene-1,3-thiazolidin-4-one derivative.

Characterization of 1,3-Thiazolidin-4-one Derivatives

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H -NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule. For 5-arylidene-1,3-thiazolidin-4-ones, characteristic signals include those for the aromatic protons, the vinylic proton of the arylidene group, and the methylene protons of the thiazolidinone ring.
- ^{13}C -NMR: The carbon-13 NMR spectrum is used to identify the different carbon atoms in the molecule. Key signals include those for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the thiazolidinone ring.^[4] In the ^{13}C -NMR spectra, the carbons of the thiazolidine-4-one system typically appear between 62.65 and 64.36 ppm for S–CH–N and between 33.10 and 34.53 ppm for –CH₂–S.^[4] The signals for the carbonyl group (CO) appear in the range of 160.39–173.24 ppm.^[4]

2. Mass Spectrometry (MS):

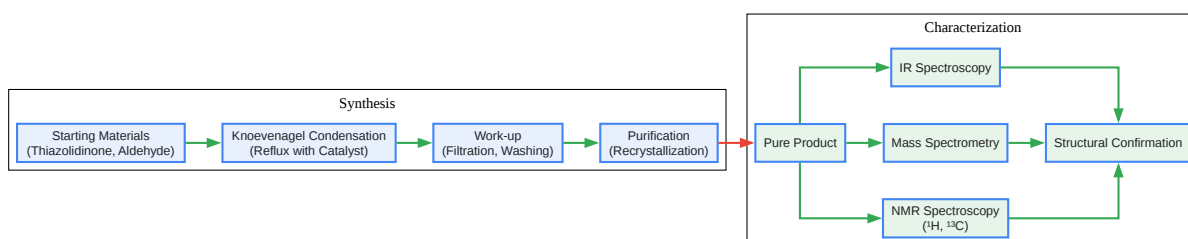
- Mass spectrometry is used to determine the molecular weight of the synthesized compound and to get information about its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.

3. Infrared (IR) Spectroscopy:

- IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for 1,3-thiazolidin-4-ones include the C=O stretching of the carbonyl group, N-H stretching (if unsubstituted at the 3-position), and C-S stretching.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of 1,3-thiazolidin-4-one derivatives.



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General workflow for synthesis and characterization.

Suppliers

While a specific, non-commercial derivative may not be readily available, the core 1,3-thiazolidin-4-one and various aldehyde precursors can be sourced from several chemical suppliers. Additionally, companies specializing in custom synthesis can prepare specific derivatives upon request. Potential suppliers for starting materials and related compounds include:

Supplier	Website	Notes
Sigma-Aldrich (Merck)	--INVALID-LINK--	Offers a wide range of starting materials and related heterocyclic compounds.
TCI America	--INVALID-LINK--	Provides a variety of organic reagents and building blocks. [11]
Alfa Aesar (Thermo Fisher Scientific)	--INVALID-LINK--	Supplies a comprehensive portfolio of chemicals for research and development.
Matrix Fine Chemicals	--INVALID-LINK--	Specializes in fine chemicals and intermediates.[2]
GlobalChemMall	--INVALID-LINK--	A platform to source chemicals from various manufacturers. [12]

This guide provides a foundational understanding of 1,3-thiazolidin-4-one derivatives for professionals in drug discovery and development. The provided protocols and workflow offer a starting point for the synthesis and characterization of novel compounds within this promising class of bioactive molecules.

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